molecular formula C17H16N4O2 B5510207 4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

Cat. No.: B5510207
M. Wt: 308.33 g/mol
InChI Key: PXMUFGIIAZRSKS-XDHOZWIPSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, a pyridine moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-oxopyrrolidin-1-yl)benzoic acid with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-4-2-10-21(16)15-7-5-14(6-8-15)17(23)20-19-12-13-3-1-9-18-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,20,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMUFGIIAZRSKS-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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